

An In-depth Technical Guide to the Spectroscopic Data of Octylboronic Acid

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Compound of Interest

Compound Name: Octylboronic acid

Cat. No.: B1336039

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **octylboronic acid**. It is intended for researchers, scientists, and professionals in drug development who utilize boronic acids in their work. This document details predicted and representative spectroscopic data, outlines experimental protocols for data acquisition, and includes visualizations to clarify analytical workflows.

Spectroscopic Data of Octylboronic Acid

The following sections present the spectroscopic data for **octylboronic acid**. It is important to note that experimentally obtained spectra for this specific compound are not widely available in the public domain. Therefore, the NMR data is predicted based on established principles of spectroscopy, and the IR and MS data are representative of the compound's constituent functional groups.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for boronic acids can be challenging due to the propensity of these molecules to form cyclic anhydride trimers, known as boroxines, through dehydration. This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals. To obtain a clean spectrum of the monomer, it is often advisable to use a solvent such as methanol-d₄, which can break up the boroxine structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5 - 4.5	br s	2H	B(OH) ₂
~1.40	m	2H	-CH ₂ -CH ₂ -B(OH) ₂
~1.28	m	10H	-(CH ₂) ₅ -CH ₃
~0.88	t	3H	-CH ₃
~0.75	t	2H	-CH ₂ -B(OH) ₂

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~31.9	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -B(OH) ₂
~31.5	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -B(OH) ₂
~29.2	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -B(OH) ₂
~29.1	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -B(OH) ₂
~24.5	-CH ₂ -CH ₂ -B(OH) ₂
~22.6	-CH ₂ -CH ₃
~14.1	-CH ₃
Not observed	C-B(OH) ₂

Note: The carbon atom directly attached to the boron (C-B) is often not observed or appears as a very broad, low-intensity signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

1.2. Infrared (IR) Spectroscopy

The IR spectrum of **octylboronic acid** is characterized by the vibrational frequencies of its functional groups.

Representative FT-IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600 - 3200	Strong, Broad	O-H stretch (from B(OH) ₂)
~2955, ~2920, ~2850	Strong	C-H stretch (asymmetric and symmetric from alkyl chain)
~1465	Medium	C-H bend (scissoring)
~1375	Medium	C-H bend (methyl rock)
~1350	Strong	B-O stretch
~720	Weak	C-H rock (long chain)

1.3. Mass Spectrometry (MS)

The mass spectrometric analysis of boronic acids can be complex due to in-source reactions, particularly dehydration to form the boroxine. Electrospray ionization (ESI) is a suitable soft ionization technique.

Representative Mass Spectrometry Data (ESI-MS)

m/z	Ion	Notes
159.15	[M+H] ⁺	Molecular ion (positive ion mode)
157.14	[M-H] ⁻	Molecular ion (negative ion mode)
141.14	[M+H-H ₂ O] ⁺	Loss of one water molecule
123.13	[M+H-2H ₂ O] ⁺	Loss of two water molecules

Note: The molecular weight of **octylboronic acid** (C₈H₁₉BO₂) is approximately 158.05 g/mol . The observed m/z values will depend on the ionization mode and may include adducts with solvents or salts.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **octylboronic acid**.

2.1. NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of **octylboronic acid** into a clean, dry vial.
 - Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or Methanol- d_4). To minimize boroxine formation, Methanol- d_4 is recommended.
 - Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
 - Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- ^1H NMR Data Acquisition:
 - Spectrometer: A 400 MHz (or higher) NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Data Acquisition:
 - Spectrometer: A 100 MHz (or higher) NMR spectrometer.
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

2.2. ATR-IR Spectroscopy Protocol

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of solid **octylboronic acid** onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
 - Scan Range: 4000-400 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Resolution: 4 cm^{-1} .

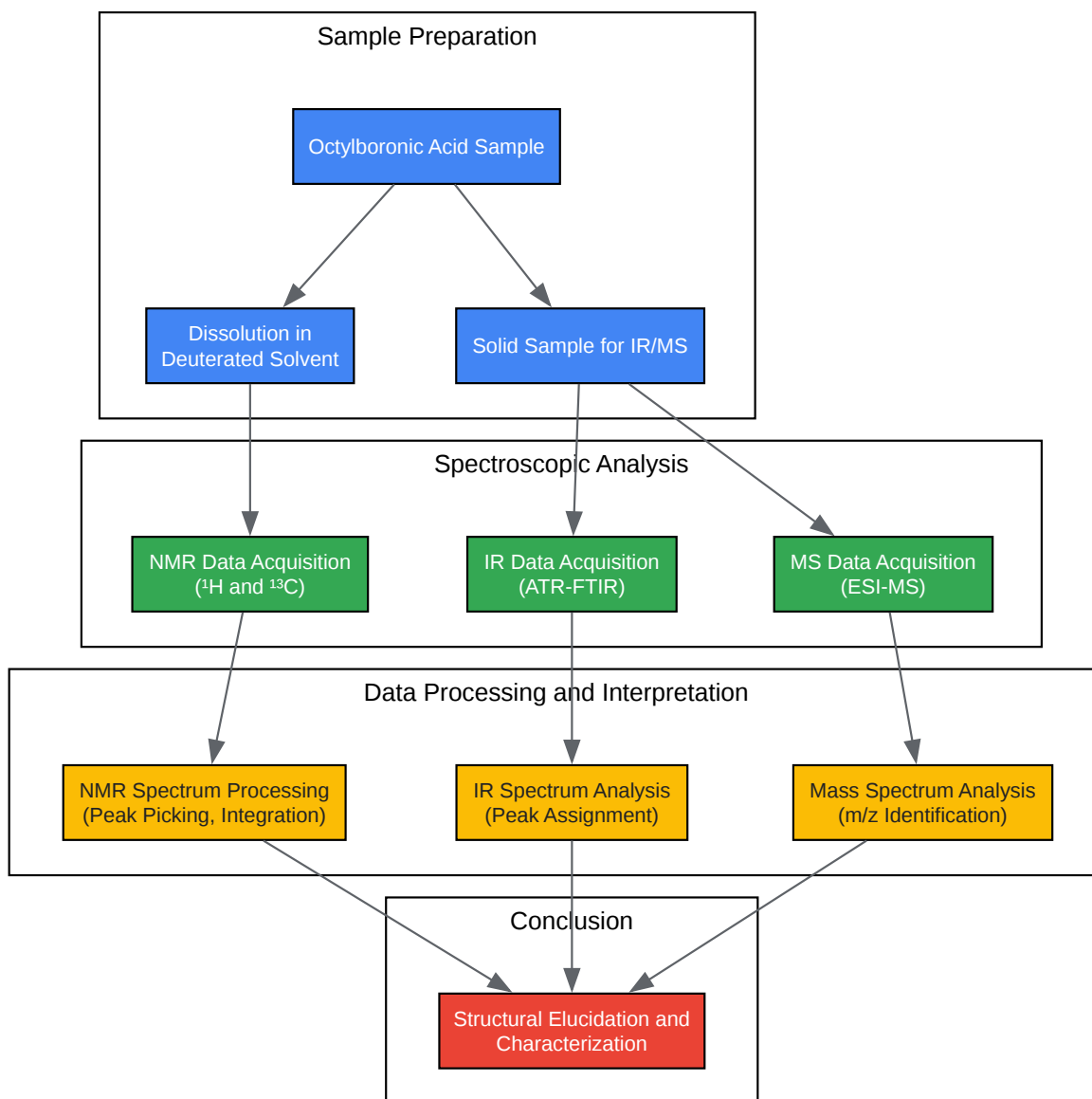
2.3. Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation:
 - Prepare a stock solution of **octylboronic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase solvent. To aid ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added.
- Data Acquisition:
 - Mass Spectrometer: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
 - Ionization Mode: Positive or negative ion mode.
 - Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: Typically 3-4 kV.
 - Source Temperature: 100-150 $^{\circ}\text{C}$.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **octylboronic acid**.



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Spectroscopic Analysis Workflow for **Octylboronic Acid**.

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